2-Bromo-6-isopropylpyridine
Overview
Description
2-Bromo-6-isopropylpyridine is an organic compound with the chemical formula C9H13BrN. It appears as a colorless or light yellow liquid and has a distinct odor similar to hydrocarbon gas. This compound is soluble in ethanol, chloroform, and benzene, and it has a boiling point of approximately 209°C . It is widely used in organic synthesis, particularly as a bromine source in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-isopropylpyridine can be synthesized through a two-step process:
Substituted Pyridine Formation: Pyridine is reacted with bromoalkane under alkaline conditions to generate 2-bromo-6-substituted pyridine.
Isopropylation: The obtained 2-bromo-6-substituted pyridine is then reacted with isopropanol under acidic conditions and heated to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-isopropylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions due to the presence of the bromine atom.
Cyclization Reactions: It can initiate cyclization reactions, forming cyclic compounds.
Bromination Reactions: It acts as a bromine source in bromination reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Typically involves reagents like Lewis acids (e.g., AlCl3) under controlled temperatures.
Cyclization: Often requires acidic or basic conditions with appropriate catalysts.
Bromination: Utilizes bromine or bromine-containing compounds under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic substitution can yield various substituted pyridines, while cyclization can produce different cyclic structures .
Scientific Research Applications
2-Bromo-6-isopropylpyridine has significant applications in scientific research, including:
Chemistry: Used as a bromine source in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in drug development, particularly in the synthesis of intermediates for various therapeutic agents.
Industry: Applied in the production of pesticides and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Bromo-6-isopropylpyridine exerts its effects involves its role as a bromine source in chemical reactions. The bromine atom in the compound can participate in various reactions, facilitating the formation of new bonds and the creation of complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 2-Bromo-6-methylpyridine
- 2-Bromo-6-ethylpyridine
- 2-Bromo-6-tert-butylpyridine
Comparison: 2-Bromo-6-isopropylpyridine is unique due to its specific isopropyl group, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of its solubility, boiling point, and the specific reactions it can facilitate .
Properties
IUPAC Name |
2-bromo-6-propan-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBUFPXDJYBELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671717 | |
Record name | 2-Bromo-6-(propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037223-35-0 | |
Record name | 2-Bromo-6-(propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-(propan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.